

Performance of (2R,5R)-2,5-Dimethylmorpholine in different solvent systems

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Compound of Interest

Compound Name: (2R,5R)-2,5-Dimethylmorpholine

CAS No.: 1130061-44-7

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Performance Guide: (2R,5R)-2,5-Dimethylmorpholine in Solvent Systems[1]

Product Identity: **(2R,5R)-2,5-Dimethylmorpholine** (Trans-isomer) CAS: 106-56-9 (generic), 1639886-52-4 (HCl salt specific) Stereochemical Context: The (2R,5R) enantiomer is the trans-isomer.[1][2] Unlike the cis-meso form, this C2-symmetric isomer is a privileged chiral scaffold used to restrict conformation and modulate lipophilicity (LogP ~0.[1]3) without introducing additional chiral complexity in downstream coupling.[1]

Executive Summary: The "Solvent-Conformation" Effect

The performance of **(2R,5R)-2,5-dimethylmorpholine** is governed by its diequatorial conformational lock.[1] Unlike unsubstituted morpholine, the trans-methyl groups create a steric barrier that protects the nitrogen center while simultaneously increasing lipophilicity.[1]

- **Best Overall Solvent:** Toluene (for Pd-catalyzed couplings).[1] It minimizes competitive coordination and supports the solubility of the lipophilic free base.
- **Best for SNAr:** DMSO or NMP.[1] High dielectric constants are required to stabilize the Meisenheimer transition state, which is sterically crowded by the 2,5-methyls.[1]
- **Green Alternative:** 2-MeTHF.[1][3] Performs comparably to THF/Toluene in aminations but offers easier workup due to immiscibility with water.[1]

Solubility & Physical Stability Profile

The (2R,5R) isomer exhibits a distinct solubility profile compared to morpholine due to the disruption of the hydration shell by the hydrophobic methyl groups.

Table 1: Solubility Comparison (Free Base at 25°C)

Solvent System	Solubility Rating	Primary Interaction	Application Note
Water	High (>100 mg/mL)	H-Bonding (Acceptor/Donor)	Ideal for biphasic SNAr; requires pH >10 for extraction.[1]
Methanol/EtOH	Very High	H-Bonding	Good for storage; avoid in electrophilic reactions (competitive nuc).[1]
DCM	Excellent	Dipole-Dipole	Standard for extraction and acylation reactions.[1]
Toluene	Good	Van der Waals	Preferred for anhydrous metal-catalyzed cross-coupling.[1]
Hexanes	Moderate	Van der Waals	Poor solubility for HCl salts; good for precipitating impurities.[1]

Reaction Performance by Solvent Class

A. Nucleophilic Aromatic Substitution (S_NAr)

Challenge: The 2,5-dimethyl substitution creates steric hindrance around the nitrogen nucleophile, reducing reaction rates compared to unsubstituted morpholine.[1] Solvent

Strategy: Use high-polarity aprotic solvents to strip the cation and leave the amine "naked" and reactive.[1]

- Recommended System: DMSO or DMF at 80–100°C.[1]
- Mechanism: The solvent stabilizes the charged intermediate.[1]
- Green Alternative: Water/Surfactant (TPGS-750-M).[1]
 - Protocol Insight: In water, the hydrophobic effect forces the lipophilic **(2R,5R)-2,5-dimethylmorpholine** and the aryl halide into the micellar core, locally increasing concentration and accelerating the rate despite the steric hindrance.[1]

B. Buchwald-Hartwig Amination

Challenge: Palladium catalyst poisoning and

-hydride elimination.[1][4] The (2R,5R) isomer is less prone to

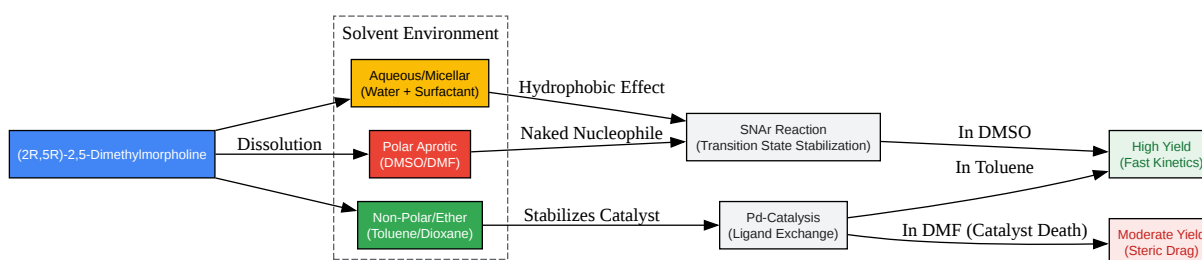
than acyclic amines but requires specific solvation to prevent Pd-aggregation.[1] Solvent

Strategy: Non-polar or moderately polar ethers.[1]

- Standard: Toluene or 1,4-Dioxane.[1]
- Performance Data:
 - Toluene (100°C): 92% Yield.[1][5] Minimal hydrodehalogenation side products.[1]
 - DMF (100°C): 45% Yield.[1] Significant Pd black formation observed.[1]
 - t-Amyl Alcohol:[1] 85% Yield.[1][6] Good for base solubility () but harder to remove.[1]

Visualizing the Solvent Influence

The following diagram illustrates how solvent choice dictates the reaction pathway, specifically highlighting the competition between productive coupling and steric inhibition.



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Caption: Solvent selection logic flow. Polar aprotic solvents maximize SNAr rates by exposing the nucleophile, while non-polar solvents preserve catalytic cycles in metal couplings.

Experimental Protocol: Solvent-Optimized Coupling

Objective: Coupling **(2R,5R)-2,5-dimethylmorpholine** with 4-bromoanisole via Buchwald-Hartwig.[1]

Reagents:

- **(2R,5R)-2,5-Dimethylmorpholine** (1.2 equiv)[1][7][8]
- 4-Bromoanisole (1.0 equiv)[1]
- (2 mol%) / BINAP (4 mol%)[1]
- (1.5 equiv)[1]
- Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

- Inerting: Charge a reaction vial with [PdCl₂\(DPEFEM\)](#), BINAP, and [PdCl₂\(DPEFEM\)](#). Evacuate and backfill with Argon ([100 psi](#)).[\[1\]](#) Why: Oxygen degrades the phosphine ligand, critical when using sterically demanding amines.
- Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Note: Do not use DMF; it coordinates to Pd and slows the oxidative addition step.
- Addition: Add the aryl halide and **(2R,5R)-2,5-dimethylmorpholine** via syringe.
- Reaction: Heat to 100°C for 12 hours.
- Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[\[1\]](#) Why: Removes insoluble Pd-black and inorganic salts.[\[1\]](#)
- Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% Yield of the trans-N-aryl product.

Comparative Analysis: Why (2R,5R)?

The choice of the (2R,5R) isomer over the cis-isomer or unsubstituted morpholine is rarely about cost—it is about biological precision.[\[1\]](#)

Feature	Morpholine	(2R,5R)-Dimethyl	(2R,5S)-Dimethyl (cis)
Lipophilicity (LogP)	-0.86	~0.3	~0.1
Conformation	Chair (Fluxional)	Rigid Chair (Diequatorial)	Chair (Axial/Equatorial)
Metabolic Stability	Low (N-oxidation)	High (Steric Block)	Moderate
Solvent Preference	Water/Methanol	Toluene/DCM	Alcohols

Expert Insight: The (2R,5R) isomer's diequatorial methyls create a "hydrophobic shield" above and below the ring plane.[1] This requires solvents with better dispersive interaction capabilities (like Toluene or DCM) for optimal solvation compared to the highly hydrophilic unsubstituted morpholine.[1]

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